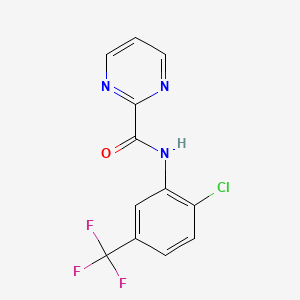

![molecular formula C22H13N3O4S B2966792 N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477536-24-6](/img/structure/B2966792.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoxazole derivatives are aromatic organic compounds with a molecular formula that typically includes C, H, N, and O atoms . They are part of a larger class of compounds known as heterocycles, which contain a ring structure composed of more than one type of atom . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antiallergic, antitumoral, and antiparasitic activity .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with an acid in the presence of a dehydrating agent . The specific synthesis process can vary depending on the desired benzoxazole derivative .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives typically includes a benzene ring fused with an oxazole ring . The specific structure can vary depending on the derivative .Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions, including amidation, which can result in compounds with antimalarial activity .Physical And Chemical Properties Analysis

Benzoxazole derivatives are typically solid at room temperature . They are generally insoluble in water .Wissenschaftliche Forschungsanwendungen

- Research : Scientists have synthesized related compounds, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones , as potential antibacterial agents . These derivatives were screened in vitro against Gram-positive and Gram-negative bacteria.

- Studies : Researchers have explored similar compounds for their anticancer properties. For instance, compound 5d showed significant inhibition of lung, breast, colon, and cervical cancer cell growth .

- Example : Researchers docked related compounds into DNA gyrase, a bacterial enzyme involved in DNA replication and repair . This analysis provides insights into potential binding sites and interactions.

- Synthesis : Hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis has yielded N’-(1,3-benzothiazol-2-yl)-substituted benzamides .

Antibacterial Activity

Anticancer Potential

Molecular Docking Studies

Drug Design and Synthesis

Pharmacodynamic Versatility

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been shown to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .

Mode of Action

Biochemical Pathways

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival.

Result of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and inhibit tumor growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide. For example, lifestyle changes including smoking, reduced physical activity, obesity, and other factors can potentially influence the effectiveness of the compound .

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by benzoxazole derivatives, there is significant interest in the development of new benzoxazole-based drugs . Future research will likely focus on the design and synthesis of novel benzoxazole derivatives with improved efficacy and safety profiles .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3O4S/c26-21(20-12-14-11-16(25(27)28)8-9-19(14)30-20)23-15-5-3-4-13(10-15)22-24-17-6-1-2-7-18(17)29-22/h1-12H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTGHZLCRCEKRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2966714.png)

![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)

![[(2R,4S)-2-Methyloxan-4-yl] methanesulfonate](/img/structure/B2966716.png)

![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)

![(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2966730.png)

![8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966732.png)